molecular formula C12H12N4O2 B2402334 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile CAS No. 478050-23-6

5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile

Cat. No.: B2402334
CAS No.: 478050-23-6
M. Wt: 244.254
InChI Key: AGNNUCXSRIFXJA-UHFFFAOYSA-N
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Description

5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with an amino group, a dimethoxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2,5-dimethoxybenzaldehyde with glyoxal in the presence of ammonium acetate to form the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Its anticancer properties could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-phenyl-1H-imidazole-4-carbonitrile: Similar structure but lacks the dimethoxy groups.

    5-amino-1-(2,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile: Similar structure with different positions of the methoxy groups.

    5-amino-1-(3,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile: Similar structure with methoxy groups at different positions.

Uniqueness

5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is unique due to the specific positioning of the dimethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

5-amino-1-(2,5-dimethoxyphenyl)imidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-17-8-3-4-11(18-2)10(5-8)16-7-15-9(6-13)12(16)14/h3-5,7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNNUCXSRIFXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=NC(=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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